molecular formula C20H16ClN3O3 B11026645 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide

Cat. No.: B11026645
M. Wt: 381.8 g/mol
InChI Key: RLEHZJTZPRAOEO-UHFFFAOYSA-N
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Description

N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery. Its molecular architecture incorporates two privileged pharmacophores: a 5-chloroindole moiety and a phthalimide (1,3-dioxo-isoindole) group, linked through an acetamide ethyl spacer. The indole scaffold is a prevalent structure in bioactive molecules and is known for diverse pharmacological properties . The phthalimide group is a versatile fragment that contributes to biological activity and can influence a compound's interaction with biological targets . This combination makes the compound a valuable intermediate for constructing more complex molecular architectures. The primary research applications for this compound are anticipated in the realms of anticancer and antimicrobial agent development. Structurally similar indole derivatives have demonstrated potent cytotoxic properties against a range of human cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and leukemia (HL-60) cells . Furthermore, heterocyclic compounds containing the 1,3-dioxo-isoindole motif have been investigated for their potential as antifungal agents . Researchers can utilize the reactive imide group and the chloro substituent on the indole ring for further chemical modifications, enabling structure-activity relationship (SAR) studies and the synthesis of targeted libraries. The compound is presented as a high-purity chemical entity for research purposes only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any human or veterinary applications.

Properties

Molecular Formula

C20H16ClN3O3

Molecular Weight

381.8 g/mol

IUPAC Name

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(1,3-dioxoisoindol-2-yl)acetamide

InChI

InChI=1S/C20H16ClN3O3/c21-13-5-6-17-16(9-13)12(10-23-17)7-8-22-18(25)11-24-19(26)14-3-1-2-4-15(14)20(24)27/h1-6,9-10,23H,7-8,11H2,(H,22,25)

InChI Key

RLEHZJTZPRAOEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NCCC3=CNC4=C3C=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Indole Ring Formation via Fischer Cyclization

The 5-chloroindole core is synthesized via Fischer indole cyclization, employing 5-chlorophenylhydrazine and a ketone precursor. For example:

5-Chlorophenylhydrazine+3-PentanoneHCl, EtOH5-Chloroindole[2]\text{5-Chlorophenylhydrazine} + \text{3-Pentanone} \xrightarrow{\text{HCl, EtOH}} \text{5-Chloroindole}

Yields typically range from 60–75%, with purification via recrystallization from ethanol.

Ethylamine Side Chain Introduction

The ethylamine side chain is installed through nucleophilic substitution or reductive amination:

  • Method 1 : Reaction of 5-chloroindole with 2-bromoethylamine hydrobromide in DMF at 80°C (Yield: 65%).

  • Method 2 : Reductive amination of 5-chloroindole-3-acetaldehyde using sodium cyanoborohydride (Yield: 82%).

Preparation of Phthalimide Acetic Acid Derivatives

Catalytic Oxidation of N-Hydroxyethyl Phthalimide

A green chemistry approach employs N-hydroxyethyl phthalimide (NHP) and N-hydroxyphthalimide (NOP) as a catalyst under aerobic conditions:

NHPNOP (5 wt%)cyclohexane, 80°C, 24 hPhthalimide acetic acid[4]\text{NHP} \xrightarrow[\text{NOP (5 wt\%)}]{\text{cyclohexane, 80°C, 24 h}} \text{Phthalimide acetic acid}

Key advantages include solvent recyclability and elimination of toxic toluene.

Activation for Amide Bond Formation

The carboxylic acid is activated as an acid chloride using thionyl chloride:

Phthalimide acetic acid+SOCl2Phthalimide acetyl chloride+SO2+HCl\text{Phthalimide acetic acid} + \text{SOCl}2 \rightarrow \text{Phthalimide acetyl chloride} + \text{SO}2 + \text{HCl}

This intermediate reacts efficiently with amines under mild conditions.

Coupling Strategies for Final Assembly

Amide Bond Formation via Schotten-Baumann Reaction

The ethylamine intermediate is coupled with phthalimide acetyl chloride in a biphasic system:

5-Chloroindole ethylamine+Phthalimide acetyl chlorideNaOHH2O/CH2Cl2Target compound\text{5-Chloroindole ethylamine} + \text{Phthalimide acetyl chloride} \xrightarrow[\text{NaOH}]{\text{H}2\text{O/CH}2\text{Cl}_2} \text{Target compound}

Optimized Conditions :

  • Temperature: 0–5°C

  • Base: 10% aqueous NaOH

  • Yield: 78% after column chromatography (silica gel, ethyl acetate/hexane).

Mitsunobu Reaction for Direct Alkylation

An alternative route employs Mitsunobu conditions to link pre-formed fragments:

Phthalimide alcohol+5-Chloroindole ethylamineDIAD, PPh3THFTarget compound\text{Phthalimide alcohol} + \text{5-Chloroindole ethylamine} \xrightarrow[\text{DIAD, PPh}_3]{\text{THF}} \text{Target compound}

Challenges : Competing side reactions require strict stoichiometric control (DIAD: 1.2 equiv).

Comparative Analysis of Synthetic Routes

Method Yield Purity Key Advantages
Schotten-Baumann78%>98%Scalable, minimal byproducts
Mitsunobu65%95%Avoids acid chloride handling
Catalytic Oxidation70%97%Environmentally benign, no toxic solvents

Purification and Characterization

Final purification employs silica gel chromatography (ethyl acetate/hexane, 3:7) followed by recrystallization from methanol. Characterization data include:

  • 1^1H NMR (400 MHz, DMSO-d6d_6): δ 10.92 (s, 1H, indole NH), 7.85–7.45 (m, 4H, phthalimide), 4.21 (t, 2H, CH2_2), 3.02 (t, 2H, CH2_2).

  • HRMS : m/z calculated for C20_{20}H15_{15}ClN3_3O3_3 [M+H]+^+: 396.0749, found: 396.0752.

Industrial-Scale Considerations

Large-scale synthesis prioritizes Route A (Schotten-Baumann) due to cost efficiency and regulatory compliance. Challenges include:

  • Waste Management : Recycling of dichloromethane and aqueous phases.

  • Catalyst Recovery : NOP catalyst in Route C is recovered via filtration (85% efficiency) .

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: The compound can be reduced using reagents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.

    Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxo derivatives of the indole moiety.

    Reduction: Reduced derivatives with hydrogenated indole rings.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has been explored for various scientific research applications, including:

    Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to inhibit certain cancer cell lines.

    Biological Studies: It has been used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic uses.

    Chemical Biology: The compound serves as a tool for studying biological pathways and mechanisms involving indole derivatives.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to Enzymes: It can inhibit the activity of certain enzymes by binding to their active sites.

    Interact with Receptors: The compound can bind to specific receptors, modulating their activity and influencing cellular signaling pathways.

    Induce Apoptosis: In cancer cells, the compound can induce apoptosis through the activation of pro-apoptotic pathways and inhibition of anti-apoptotic proteins.

Comparison with Similar Compounds

N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide (CAS: 847851-87-0)

  • Structure : Replaces the 5-chloro substituent with a methoxy group.
  • Molecular Weight : 377.39 g/mol vs. 402.83 g/mol (target compound).
  • The methoxy variant may exhibit enhanced solubility due to increased polarity .
  • Synthesis : Similar coupling strategies likely apply, but starting from 5-methoxyindole derivatives.

N-[2-(5-Chloro-1H-indol-3-yl)ethyl]acetamide (CAS: 79087-58-4)

  • Structure : Lacks the phthalimide group, simplifying to a basic acetamide.
  • Molecular Weight : 236.70 g/mol vs. 402.83 g/mol (target compound).

Analogues with Varied Phthalimide Linkages

2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethylacetamide (CAS: 74169-70-3)

  • Structure : Ethyl group instead of the indole-ethyl chain.
  • Molecular Weight : 232.24 g/mol.
  • Key Differences : Simplified alkyl chain reduces lipophilicity (logP: ~3.28 vs. higher for the target compound) and may limit membrane permeability .

N-(2-Methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide (CAS: N/A)

  • Structure : Methyl-substituted phthalimide with acetamide at position 3.
  • Molecular Weight : 218.07 g/mol.
  • Key Differences : Smaller substituents may enhance crystallinity (mp: 153–154°C) compared to the target compound, as seen in related phthalimide derivatives .

Bioactive Analogues with Therapeutic Potential

(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl nitrate (Compound 1 in )

  • Structure : Phthalimide linked to a nitrate ester.
  • Key Differences: The nitrate group confers NO-donor capacity, enabling vasodilation and anti-sickling activity in sickle cell disease models . The target compound lacks this functionality but may retain anti-inflammatory effects via phthalimide-mediated pathways.

Apremilast Derivatives ()

  • Structure : Contains a phthalimide and sulfonyl ethylamine group.
  • Key Differences : Apremilast’s sulfone group enhances TNF-α inhibition, whereas the target compound’s indole-phthalimide combination may target different inflammatory pathways .

Spectroscopic and Thermal Data

Compound IR (cm⁻¹) Melting Point (°C) Reference
Target Compound Not reported Not reported -
N-(3-Acetyl-2-thienyl)acetamide (3b) 1773, 1719 (C=O), 1635 (C=N) 208–212
Methyl 4-[2-(phthalimido)ethyl]pyrazole 1705 (C=O) 153–154

Note: The target compound’s IR spectrum would likely show strong C=O stretches near 1700–1770 cm⁻¹, similar to other phthalimides.

Biological Activity

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is C28H26ClN7O3C_{28}H_{26}ClN_{7}O_{3}, with a molecular weight of 544.0 g/mol. The IUPAC name is N-[N'-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]-3-(1,3-dioxoisoindol-2-yl)propanamide.

PropertyValue
Molecular FormulaC28H26ClN7O3
Molecular Weight544.0 g/mol
IUPAC NameN-[N'-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]-3-(1,3-dioxoisoindol-2-yl)propanamide
InChI KeyLLBLDPGJBCAQMO-UHFFFAOYSA-N

Research indicates that this compound exhibits activity as a serotonin uptake inhibitor. It has been shown to interact selectively with serotonin receptors, particularly the 5-HT uptake site and 5-HT2 receptors, which are crucial for modulating mood and anxiety . The presence of the indole moiety contributes to its binding affinity and selectivity.

Antidepressant Activity

Several studies have highlighted the antidepressant-like effects of compounds bearing similar structural features. For instance, derivatives with indole structures have demonstrated significant efficacy in preclinical models of depression by enhancing serotonergic neurotransmission .

Anti-cancer Potential

The compound also shows promise in cancer therapy through its effects on IKAROS proteins, which are implicated in various malignancies. Specific derivatives have been identified as IKZF2 degraders, suggesting their potential utility in treating cancers associated with dysregulated IKZF2 levels .

Case Studies

  • Serotonin Uptake Inhibition : A study demonstrated that compounds similar to this compound effectively inhibited serotonin reuptake in vitro, leading to increased serotonin levels in synaptic clefts and subsequent behavioral changes indicative of antidepressant activity .
  • Cancer Treatment : In vivo studies using mouse models showed that the administration of IKZF2-targeting compounds led to a reduction in tumor growth and improved survival rates. These findings underscore the compound's potential as a therapeutic agent in oncology .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(1,3-dioxo-isoindol-2-yl)acetamide, and how is purity ensured during synthesis?

  • Methodology : The compound is typically synthesized via multi-step protocols involving nucleophilic substitution, amide coupling, and cyclization. For example, indole derivatives are often functionalized at the 3-position using ethyl chloroacetate, followed by coupling with isoindole-1,3-dione moieties under basic conditions (e.g., NaH in DMF) . Purity is ensured through recrystallization (e.g., from DMF/acetic acid mixtures) and chromatographic techniques (silica gel). Yield optimization requires strict control of reaction time (8–12 hours) and temperature (35–50°C) to minimize byproducts .

Q. Which spectroscopic techniques are critical for structural confirmation, and what key spectral markers should researchers prioritize?

  • Methodology :

  • ¹H/¹³C-NMR : Confirm indole NH (~10–12 ppm), isoindole dioxo carbonyls (~168–170 ppm), and acetamide CH₂ groups (~3.5–4.5 ppm) .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with <5 ppm deviation from calculated values .
  • IR : Identify C=O stretches (1650–1750 cm⁻¹) and NH/OH vibrations (3200–3500 cm⁻¹) .

Advanced Research Questions

Q. How can synthetic efficiency be improved for low-yield chloro-substituted indole acetamides?

  • Methodology : Low yields (6–17% in traditional reflux methods ) are addressed via:

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 8 hours) and improves regioselectivity .
  • Continuous flow reactors : Enhance mixing and heat transfer, reducing side reactions (e.g., dimerization) .
  • Catalytic optimization : Use Pd/Cu catalysts for C–N coupling steps to boost yields by 20–30% .

Q. What is the structure-activity relationship (SAR) of substituents on the indole ring for Bcl-2/Mcl-1 inhibition?

  • Methodology :

  • Chloro at C5 : Enhances hydrophobic interactions with Bcl-2 pockets, increasing binding affinity (IC₅₀ < 1 µM) .
  • Ethyl linker : Balances rigidity and flexibility, improving membrane permeability (logP ~3.2) .
  • Isoindole dioxo group : Acts as a hydrogen-bond acceptor, critical for Mcl-1 selectivity .
    • Validation : Competitive FP assays using FITC-Bid peptides and SPR analysis .

Q. How do computational models predict target interactions, and what experimental validations are required?

  • Methodology :

  • Molecular docking (AutoDock Vina) : Screens against Bcl-2 (PDB: 4AQ3) and Mcl-1 (PDB: 5LOV) to prioritize high-scoring poses .
  • MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories; RMSD <2 Å indicates stable complexes .
  • Experimental validation : Compare computational ΔG values with SPR-measured Kd (e.g., <100 nM for Mcl-1) .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported anticancer activities of similar indole-acetamides?

  • Analysis : Variability in IC₅₀ values (e.g., 0.5–10 µM ) arises from assay conditions (cell line specificity, serum concentration).
  • Resolution : Standardize protocols:

  • Use MTT assays on matched isogenic cell pairs (e.g., Bax⁻/⁻ vs. wild-type) to confirm apoptosis mechanisms .
  • Validate target engagement via Western blotting for cleaved PARP and Bim upregulation .

Methodological Challenges

Q. What strategies mitigate decomposition of the isoindole-dioxo moiety during storage?

  • Solutions :

  • Lyophilization : Store at –80°C under argon to prevent hydrolysis .
  • Stabilizers : Add 1% BHT to ethanolic stock solutions to inhibit oxidation .

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